molecular formula C18H29N3O2 B1666078 AR-9281 CAS No. 913548-29-5

AR-9281

Cat. No. B1666078
Key on ui cas rn: 913548-29-5
M. Wt: 319.4 g/mol
InChI Key: HUDQLWBKJOMXSZ-UHFFFAOYSA-N
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Patent
US09029550B2

Procedure details

A reactor was charged with 100 mole-equivalents of N-acetyl piperid-4-yl amide, 0.87 mole-equivalents of 1-adamantyl amine, and 49.7 mole-equivalent of acetonitrile, and the resulting mixture was heated to 75° C. internal under a nitrogen atmosphere. (Diacetoxyiodo)benzene was added, the reaction mixture was cooled to 25° C. internal, and approximately 24 mole-equivalents of solvent was distilled out under vacuum while maintaining internal temperature below 40° C. The reaction mixture was cooled with agitation to 0-5° C. internal and stirred for an additional 2 hours. The technical product was collected by filtration and washed with acetonitrile. The crude product was dried to constant weight in a vacuum oven under a nitrogen bleed maintaining an internal temperature of ≦50° C. The dried, crude product was slurried with water maintaining an internal temperature of 20±5° C. internal for 4 hours and then collected by filtration. The filter cake was washed with heptane under a nitrogen atmosphere then dried to constant weight in a vacuum oven under a nitrogen bleed maintaining an internal temperature of ≦70° C. to afford product as a white solid in 72% yield based on 1-adamantyl amine. 1H NMR(DMSO-d6) δ: 5.65-5.70 (bd, 1H), 5.41 (s, 1H), 4.02-4.10 (m, 1H), 3.61-5.70, (m, 1H), 3.46-3.58 (m, 1H), 3.04-3.23 (m, 1H), 2.70-2.78 (m, 1H), 1.98 (s, 3H), 1.84 (s, 6H), 1.64-1.82 (m, 2H), 1.59 (s, 6H), 1.13-1.25 (m, 1H), 1.00-1.12 (m, 1H); MS: 320 [M+H]+; m.p. 202-204° C.
Name
N-acetyl piperid-4-yl amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N-:4][CH:5]1[CH2:10][CH2:9][NH:8][CH2:7][CH2:6]1)(=[O:3])C.[C:11]12([NH2:21])[CH2:20][CH:15]3[CH2:16][CH:17]([CH2:19][CH:13]([CH2:14]3)[CH2:12]1)[CH2:18]2.[C:22](OI(C1C=CC=CC=1)OC(=O)C)(=[O:24])[CH3:23]>C(#N)C>[C:22]([N:8]1[CH2:9][CH2:10][CH:5]([NH:4][C:1]([NH:21][C:11]23[CH2:18][CH:17]4[CH2:16][CH:15]([CH2:14][CH:13]([CH2:19]4)[CH2:12]2)[CH2:20]3)=[O:3])[CH2:6][CH2:7]1)(=[O:24])[CH3:23]

Inputs

Step One
Name
N-acetyl piperid-4-yl amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[N-]C1CCNCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OI(OC(C)=O)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
stirred for an additional 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 25° C. internal
DISTILLATION
Type
DISTILLATION
Details
approximately 24 mole-equivalents of solvent was distilled out under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining internal temperature below 40° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled with agitation to 0-5° C. internal
FILTRATION
Type
FILTRATION
Details
The technical product was collected by filtration
WASH
Type
WASH
Details
washed with acetonitrile
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The crude product was dried to constant weight in a vacuum oven under a nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
bleed maintaining an internal temperature of ≦50° C
CUSTOM
Type
CUSTOM
Details
an internal temperature of 20±5° C.
CUSTOM
Type
CUSTOM
Details
internal for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
collected by filtration
WASH
Type
WASH
Details
The filter cake was washed with heptane under a nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
then dried to constant weight in a vacuum oven under a nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
bleed maintaining an internal temperature of ≦70° C.
CUSTOM
Type
CUSTOM
Details
to afford product as a white solid in 72% yield

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)(=O)N1CCC(CC1)NC(=O)NC12CC3CC(CC(C1)C3)C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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